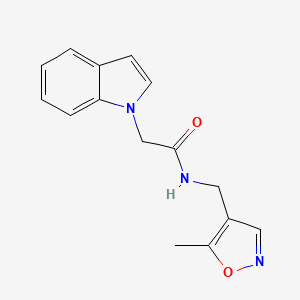

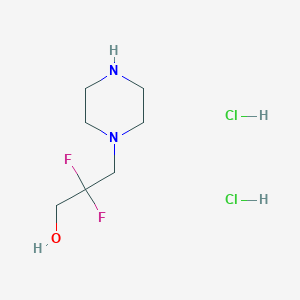

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

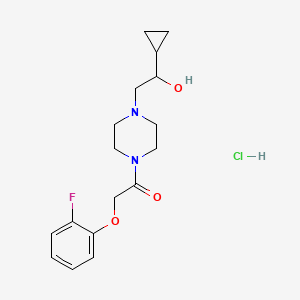

“2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2F2N2O and a molecular weight of 253.11 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride” such as melting point, boiling point, and density are not provided in the available sources .Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structure in many drugs, exhibits a wide range of therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities, among others. Slight modifications to the piperazine nucleus significantly affect the medicinal potential of the resulting molecules. Piperazine-based molecules have shown promise in central nervous system (CNS) applications, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. These findings suggest the versatility of piperazine in drug discovery and its potential for the development of new therapeutic agents (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Derivatives

Piperazine and its analogues have shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasized the role of piperazine as a vital building block in the design and development of potent anti-mycobacterial compounds, highlighting the importance of structure-activity relationships in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine-based Polyamide Thin Film Composite Membranes

In water treatment and desalination, piperazine-based polyamide thin film composite membranes have been extensively studied. These membranes, prepared through interfacial polymerization, exhibit promising applications in reverse osmosis (RO) and nanofiltration (NF) for water softening, highlighting the versatility of piperazine derivatives beyond pharmacological applications (Gohil & Ray, 2017).

Mécanisme D'action

Target of Action

The primary targets of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride are bacterial cell membranes . The compound interacts with these membranes, leading to their disruption and the leakage of intracellular components .

Mode of Action

The compound interacts with bacterial cell membranes, causing irreversible damage . This interaction leads to the leakage of intracellular proteins and nucleic acids, disrupting the normal functioning of the bacterial cell .

Biochemical Pathways

The compound’s ability to disrupt bacterial cell membranes suggests it may interfere with processes such as cell wall synthesis and energy production .

Result of Action

The primary result of the compound’s action is the disruption of bacterial cell membranes, leading to the leakage of intracellular components and the eventual death of the bacterial cell . This makes the compound a promising candidate for the development of novel bactericides .

Action Environment

The efficacy and stability of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s activity

Propriétés

IUPAC Name |

2,2-difluoro-3-piperazin-1-ylpropan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2O.2ClH/c8-7(9,6-12)5-11-3-1-10-2-4-11;;/h10,12H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQZFCJUOLWTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CO)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B2851282.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2851287.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2851292.png)

![Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2851294.png)

![N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2851295.png)

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2851296.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2851298.png)

![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)